2-Ethyl-2'-methoxybenzophenone
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Description
“2-Ethyl-2’-methoxybenzophenone” is an organic compound with the molecular formula C16H16O2 . It has a molecular weight of 240.3 . The compound appears as a white solid .
Molecular Structure Analysis
The molecular structure of “2-Ethyl-2’-methoxybenzophenone” consists of two phenyl rings connected by a carbonyl group . One of the phenyl rings has an ethyl group (C2H5) attached, and the other has a methoxy group (CH3O) attached .
Physical And Chemical Properties Analysis
“2-Ethyl-2’-methoxybenzophenone” is a white solid . It has a molecular weight of 240.3 . The InChI code for the compound is 1S/C16H16O2/c1-3-12-8-4-5-9-13 (12)16 (17)14-10-6-7-11-15 (14)18-2/h4-11H,3H2,1-2H3 .
Scientific Research Applications
Environmental Monitoring
- Detection in Environmental Water Samples : A study outlined a method for determining derivatives of 2-hydroxybenzophenone, including 2-Ethyl-2'-methoxybenzophenone, in water samples. The technique involved solid-phase extraction and liquid chromatography-tandem mass spectrometry, highlighting its presence and concentrations in aquatic environments (Negreira et al., 2009).
Synthesis and Biological Studies
- Synthesis with Antimicrobial and Antioxidant Applications : Research on the synthesis of compounds related to 2-Ethyl-2'-methoxybenzophenone demonstrated antimicrobial and antioxidant activities, offering potential applications in pharmaceuticals (Raghavendra et al., 2016).
Cosmetic and Personal Care Products
- Determination in Cosmetic Products : A study developed a method for quantitatively determining sunscreen agents, including derivatives of 2-Ethyl-2'-methoxybenzophenone, in cosmetic products. This research is crucial for ensuring product safety and efficacy (Li et al., 2000).
Cancer Research
- Induction of Apoptosis in Cancer Cells : A derivative of 2-Ethyl-2'-methoxybenzophenone was found to induce apoptosis in human colon carcinoma cells, suggesting potential therapeutic applications in cancer treatment (Lay et al., 2014).
Analytical Chemistry
- Method Development for Analyte Determination : Various studies have developed sensitive methods for the determination of benzophenone-type UV filters, including 2-Ethyl-2'-methoxybenzophenone, in different matrices. These methods are crucial for environmental monitoring and ensuring product safety (Tarazona et al., 2013).
properties
IUPAC Name |
(2-ethylphenyl)-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-12-8-4-5-9-13(12)16(17)14-10-6-7-11-15(14)18-2/h4-11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOMBRTXVWAKFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641452 |
Source
|
Record name | (2-Ethylphenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2'-methoxybenzophenone | |
CAS RN |
750633-44-4 |
Source
|
Record name | (2-Ethylphenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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